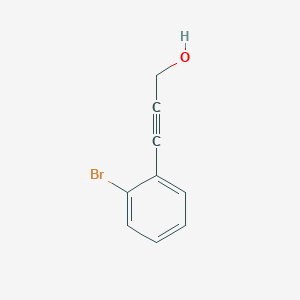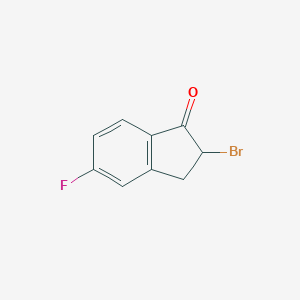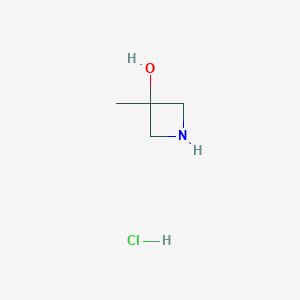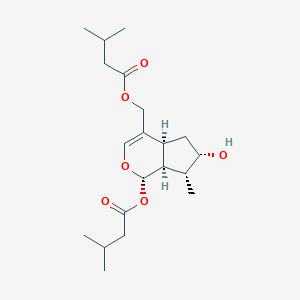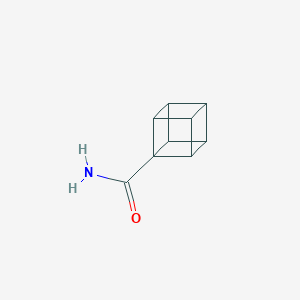
Cubane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cubane-1-carboxamide, also known as N-cubylcarboxamide, is an organic compound that belongs to the class of cubanes. Cubane is a hydrocarbon that has a unique cage-like structure, and it is known for its high energy density and stability. Cubane-1-carboxamide is a derivative of cubane that has been synthesized for various scientific research applications.
Mecanismo De Acción
The mechanism of action of cubane-1-carboxamide is not fully understood. However, it is believed to interact with biological targets, such as enzymes and receptors, through hydrogen bonding and van der Waals interactions. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system.
Efectos Bioquímicos Y Fisiológicos
Cubane-1-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been found to exhibit antimicrobial activity against various bacteria and fungi. In addition, it has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using cubane-1-carboxamide in lab experiments include its unique structure, stability, and diverse biological activities. However, its complex synthesis method and high cost may limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for the use of cubane-1-carboxamide in scientific research. One direction is the development of novel materials using cubane-1-carboxamide as a building block. Another direction is the investigation of its potential as a drug candidate for the treatment of various diseases, such as cancer and Alzheimer's disease. Additionally, the elucidation of its mechanism of action and the identification of its biological targets may lead to the development of more potent and selective compounds.
Métodos De Síntesis
The synthesis of cubane-1-carboxamide is a complex process that involves several steps. The first step is the synthesis of cubane, which is achieved by the Diels-Alder reaction between 1,3-butadiene and cyclohexenone. The resulting product is then oxidized to form the corresponding ketone, which is then reduced to cubane. The cubane is then reacted with N-cyclohexylcarboximidoyl chloride to form cubane-1-carboxamide. The final product is purified using chromatography techniques.
Aplicaciones Científicas De Investigación
Cubane-1-carboxamide has been used in various scientific research applications, including drug discovery, materials science, and catalysis. It has been found to exhibit antimicrobial, anticancer, and anti-inflammatory properties. It has also been used as a building block for the synthesis of novel materials, such as polymers and dendrimers. In catalysis, cubane-1-carboxamide has been used as a ligand for transition metal catalysts.
Propiedades
IUPAC Name |
cubane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c10-8(11)9-5-2-1-3(5)7(9)4(1)6(2)9/h1-7H,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEPPTNNJKHFJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C3C4C1C5C2C3C45C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444257 |
Source


|
| Record name | Pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cubane-1-carboxamide | |
CAS RN |
119696-06-9 |
Source


|
| Record name | Pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

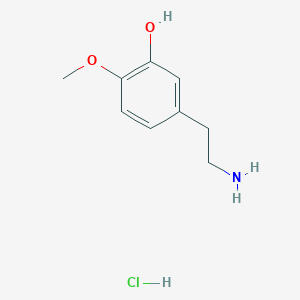
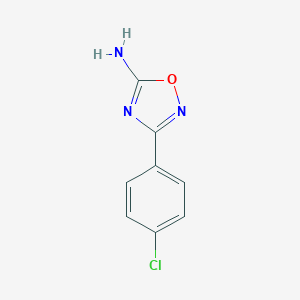
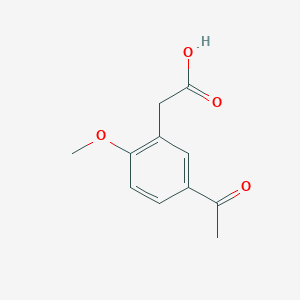
![(2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde](/img/structure/B53752.png)
![Ethyl 3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B53753.png)
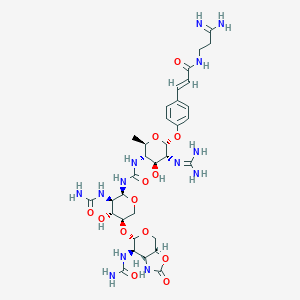
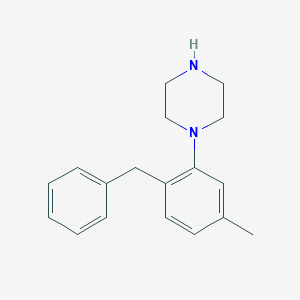
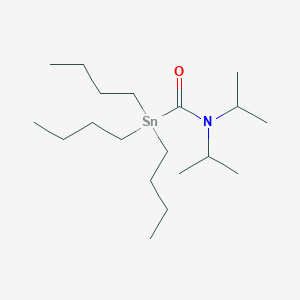
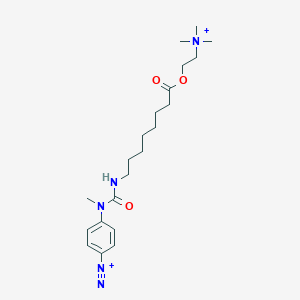
![Ethanone, 1-bicyclo[4.2.0]oct-3-en-1-yl-(9CI)](/img/structure/B53770.png)
